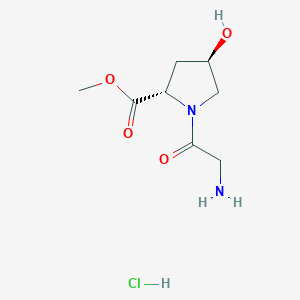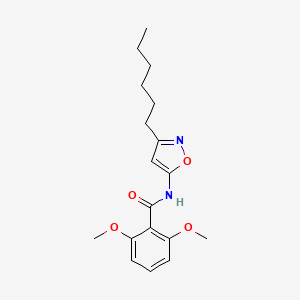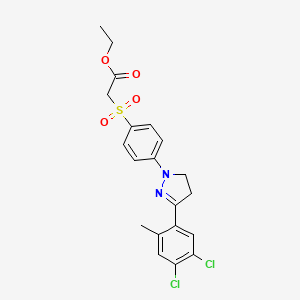
Hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine is a complex organic compound that features a unique structure incorporating a dioxaphosphol ring and a diphenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine typically involves the reaction of benzo[d][1,3,2]dioxaphosphole derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce hydrides. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3,2]dioxaphosphole derivatives: These compounds share the dioxaphosphol ring structure and have similar chemical properties.
Diphenylhydrazine derivatives: Compounds with the diphenylhydrazine moiety exhibit similar reactivity and applications.
Uniqueness
What sets 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine apart is the combination of the dioxaphosphol ring and the diphenylhydrazine moiety, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
88117-08-2 |
|---|---|
Molecular Formula |
C18H15N2O2P |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C18H15N2O2P/c1-3-9-15(10-4-1)20(16-11-5-2-6-12-16)19-23-21-17-13-7-8-14-18(17)22-23/h1-14,19H |
InChI Key |
KIVWVLQBXWETQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NP3OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)








